molecular formula C11H15N3O2 B14287182 1-(3-Azido-3-methoxypropyl)-4-methoxybenzene CAS No. 114492-06-7

1-(3-Azido-3-methoxypropyl)-4-methoxybenzene

Cat. No.: B14287182
CAS No.: 114492-06-7
M. Wt: 221.26 g/mol
InChI Key: ZVSRAOPOHMKTOY-UHFFFAOYSA-N
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Description

1-(3-Azido-3-methoxypropyl)-4-methoxybenzene is an organic compound that features both azide and methoxy functional groups. Compounds with azide groups are often used in click chemistry and other synthetic applications due to their reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Azido-3-methoxypropyl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzene and 3-chloropropanol.

    Formation of Intermediate: The 3-chloropropanol is converted to 3-azidopropanol using sodium azide in a nucleophilic substitution reaction.

    Final Product Formation: The intermediate 3-azidopropanol is then reacted with 4-methoxybenzene under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Azido-3-methoxypropyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: May be used in bioconjugation techniques to label biomolecules.

    Industry: Could be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for compounds like 1-(3-Azido-3-methoxypropyl)-4-methoxybenzene often involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    1-Azido-3-methoxypropane: Similar structure but lacks the benzene ring.

    4-Methoxybenzyl azide: Similar structure but with a different alkyl chain.

    1-(3-Azidopropyl)-4-methoxybenzene: Similar but without the methoxy group on the propyl chain.

Uniqueness

1-(3-Azido-3-methoxypropyl)-4-methoxybenzene is unique due to the presence of both azide and methoxy groups, which provide distinct reactivity and potential for diverse applications.

Properties

CAS No.

114492-06-7

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-(3-azido-3-methoxypropyl)-4-methoxybenzene

InChI

InChI=1S/C11H15N3O2/c1-15-10-6-3-9(4-7-10)5-8-11(16-2)13-14-12/h3-4,6-7,11H,5,8H2,1-2H3

InChI Key

ZVSRAOPOHMKTOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(N=[N+]=[N-])OC

Origin of Product

United States

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